Methyl 10-oxoheptadecanoate
Description
Methyl 10-oxoheptadecanoate is a methyl ester of a 17-carbon fatty acid featuring a ketone group at the 10th position. The compound’s general formula is hypothesized to be C₁₈H₃₄O₃, with a linear aliphatic chain, a ketone at position 10, and a methoxy carbonyl group. Such oxo-esters are significant in lipid chemistry, often serving as intermediates in biosynthesis or industrial processes like epoxidation .
Properties
CAS No. |
673-78-9 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 10-oxoheptadecanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21-2/h3-16H2,1-2H3 |
InChI Key |
WBCRXJHUECWESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 10-oxoheptadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl heptadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure selective oxidation at the 10th carbon position.
Another method involves the ozonolysis of alkenes followed by reductive workup. For example, the ozonolysis of a suitable alkene precursor can yield the desired ketone ester after treatment with a reducing agent like zinc in acetic acid.
Industrial Production Methods
Industrial production of this compound often employs catalytic oxidation processes. These methods utilize catalysts such as palladium or platinum to facilitate the oxidation of heptadecanoic acid methyl ester under mild conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 10-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: Reduction of the ketone group using reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as transesterification with different alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, or bases under reflux conditions.
Major Products Formed
Oxidation: Heptadecanedioic acid methyl ester.
Reduction: Methyl 10-hydroxyheptadecanoate.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 10-oxoheptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 10-oxoheptadecanoate involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby modulating metabolic processes.
Comparison with Similar Compounds
Chain Length Variations
Shorter-chain analogs :
- Methyl 10-oxodecanoate (C₁₁H₂₀O₃, MW 200.27) has a 10-carbon backbone with a ketone at position 10. Its shorter chain reduces hydrophobicity (LogP: inferred <5) compared to longer-chain derivatives, impacting solubility and reactivity .
- Methyl 10-methylundecanoate (C₁₃H₂₆O₂, MW 214.34) is a branched 13-carbon ester. The methyl branch at position 10 lowers melting points and enhances fluidity compared to linear analogs .
Longer-chain analogs :
- Methyl 10-oxooctadecanoate (C₁₉H₃₆O₃, MW 312.49) has an 18-carbon chain. Its higher molecular weight increases hydrophobicity (LogP: 5.60) and boiling point, making it less volatile than shorter esters .
Key Insight : Chain length directly influences physical properties (e.g., melting point, solubility) and biological interactions. Longer chains enhance lipid solubility, favoring membrane permeability, while shorter chains improve aqueous solubility .
Functional Group Modifications
Chlorinated derivatives :
- Methyl 10-chloro-10-oxodecanoate (C₁₁H₁₉ClO₃, CID 544219) replaces the ketone oxygen with chlorine. This substitution increases electrophilicity, making it reactive in nucleophilic acyl substitutions. Its InChIKey (ZUUUAAZQEMFVSN) reflects structural uniqueness .
- Ethyl 10-chloro-10-oxodecanoate (C₁₂H₂₁ClO₃) shares similar reactivity but with an ethyl ester group, slightly altering polarity and hydrolysis rates .
Oxo vs. branched esters :
- Methyl 10-methylheptadecanoate (C₁₉H₃₈O₂, CAS 2490-25-7) features a methyl branch instead of a ketone. Branching reduces crystallinity, lowering melting points compared to linear oxo-esters .
- Methyl 10-methylhexadecanoate (C₁₈H₃₆O₂, MW 284.47) demonstrates how branching position (10 vs. mid-chain) affects phase behavior and enzyme recognition .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
*Inferred properties based on structural analogs.
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